2-(6,8-dichloro-4-oxo-3(4H)-quinazolinyl)-N-mesitylacetamide
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Overview
Description
2-(6,8-Dichloro-4-oxo-3(4H)-quinazolinyl)-N-mesitylacetamide is a synthetic organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure substituted with dichloro groups and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,8-dichloro-4-oxo-3(4H)-quinazolinyl)-N-mesitylacetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents such as formamide or its derivatives.
Acetamide Formation: The final step involves the reaction of the dichloroquinazolinone intermediate with mesitylacetamide under suitable conditions, such as the presence of a base like triethylamine (Et3N) and a solvent like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(6,8-Dichloro-4-oxo-3(4H)-quinazolinyl)-N-mesitylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
2-(6,8-Dichloro-4-oxo-3(4H)-quinazolinyl)-N-mesitylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(6,8-dichloro-4-oxo-3(4H)-quinazolinyl)-N-mesitylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide
- (3-Allyl-6,8-dichloro-4-oxo-3,4-dihydroquinazolin-2-ylsulfanyl)acetic acid
Uniqueness
2-(6,8-Dichloro-4-oxo-3(4H)-quinazolinyl)-N-mesitylacetamide is unique due to its specific substitution pattern and the presence of the mesitylacetamide moiety. This structural uniqueness may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
618443-70-2 |
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Molecular Formula |
C19H17Cl2N3O2 |
Molecular Weight |
390.3 g/mol |
IUPAC Name |
2-(6,8-dichloro-4-oxoquinazolin-3-yl)-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C19H17Cl2N3O2/c1-10-4-11(2)17(12(3)5-10)23-16(25)8-24-9-22-18-14(19(24)26)6-13(20)7-15(18)21/h4-7,9H,8H2,1-3H3,(H,23,25) |
InChI Key |
LITIMPGVMBZPIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl)C |
Origin of Product |
United States |
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